tert-Butyl 4-((2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)piperidine-1-carboxylate

Description

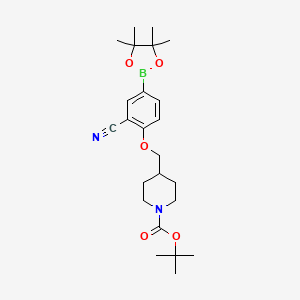

Chemical Structure and Properties The compound tert-Butyl 4-((2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)piperidine-1-carboxylate (CAS: 1310383-45-9) features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group. The piperidine is further functionalized via a methylene linker to a phenoxy group, which carries a cyano substituent at the 2-position and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 4-position (Figure 1).

Properties

IUPAC Name |

tert-butyl 4-[[2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H35BN2O5/c1-22(2,3)30-21(28)27-12-10-17(11-13-27)16-29-20-9-8-19(14-18(20)15-26)25-31-23(4,5)24(6,7)32-25/h8-9,14,17H,10-13,16H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKJBNELRJLHNQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC3CCN(CC3)C(=O)OC(C)(C)C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35BN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101102793 | |

| Record name | 1-Piperidinecarboxylic acid, 4-[[2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101102793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1426921-35-8 | |

| Record name | 1-Piperidinecarboxylic acid, 4-[[2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1426921-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 4-[[2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101102793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-((2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)piperidine-1-carboxylate typically involves multiple steps. One common synthetic route starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material. This compound undergoes a series of reactions, including nucleophilic substitution and coupling reactions, to introduce the cyano and dioxaborolane groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as those used in laboratory settings, scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems may enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-((2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the cyano group or other functional groups within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the phenoxy group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

tert-Butyl 4-((2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)piperidine-1-carboxylate has several scientific research applications:

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the formation of complex molecules and pharmaceuticals.

Biology: It may be used in the development of biologically active compounds, including enzyme inhibitors and receptor modulators.

Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.

Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of tert-Butyl 4-((2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)piperidine-1-carboxylate involves its interaction with molecular targets in biological systems. The cyano group and dioxaborolane moiety can interact with enzymes or receptors, modulating their activity. The compound may inhibit specific enzymes by binding to their active sites or alter receptor function by interacting with binding domains.

Comparison with Similar Compounds

Key Physicochemical Data

- Molecular Formula: C23H36BNO5

- Molar Mass : 417.35 g/mol

- Density : 1.09 ± 0.1 g/cm³ (predicted)

- Boiling Point : 511.9 ± 25.0 °C (predicted)

- pKa : -1.72 ± 0.40 (predicted)

The boronate ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a critical feature for applications in medicinal chemistry and materials science.

Comparison with Structural Analogs

tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate (CAS: 877399-74-1)

Structural Differences :

Key Differences :

tert-Butyl 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperidine-1-carboxylate

Structural Differences :

Comparison :

- Absence of the cyano group reduces electronic complexity, simplifying synthetic routes but limiting functional group diversity.

tert-Butyl 4-((1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl)methyl)piperidine-1-carboxylate (Compound 44)

Structural Differences :

Biological Activity

tert-Butyl 4-((2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)piperidine-1-carboxylate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological properties, including mechanisms of action, therapeutic implications, and relevant case studies.

- Molecular Formula : C23H33BN2O5

- Molecular Weight : 428.3 g/mol

- CAS Number : 1292317-57-7

The compound is characterized by its ability to interact with various biological targets. Preliminary studies suggest that it may exert its effects through:

- Inhibition of Enzymatic Activity : The compound has shown inhibitory effects on matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which are involved in tumor metastasis and tissue remodeling .

- Cell Proliferation Inhibition : It has demonstrated potent inhibitory effects on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer), indicating a potential role in cancer therapeutics .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

- IC50 Values : The compound exhibited an IC50 of 0.126 μM against MDA-MB-231 cells while showing significantly lower toxicity to non-cancerous MCF10A cells (19-fold selectivity) .

Mechanistic Insights

The compound's anticancer effects are attributed to:

- Induction of Apoptosis : It has been shown to increase the levels of caspase 9 in treated cancer cells, suggesting an apoptotic pathway activation.

- Cell Cycle Arrest : The compound may induce cell cycle arrest at the G2/M phase, further inhibiting cancer cell proliferation .

Study 1: Efficacy in Animal Models

In a BALB/c nude mouse model inoculated with MDA-MB-231 cells:

- Treatment with the compound significantly inhibited lung metastasis compared to control groups.

Study 2: Comparative Analysis with Established Drugs

In comparative studies against standard chemotherapeutics like 5-Fluorouracil (5-FU):

| Compound | IC50 (μM) | Selectivity Index |

|---|---|---|

| tert-butyl 4-(... | 0.126 | High (19-fold) |

| 5-FU | 17.02 | Low |

The data indicate that tert-butyl 4-(...) offers superior selectivity and potency compared to traditional treatments .

Q & A

Q. What are the critical synthetic steps and purity validation methods for this compound?

The synthesis typically involves sequential functionalization of the piperidine core, starting with Boc protection, followed by coupling reactions to introduce the cyano-phenoxy and boronate ester groups. Key steps include:

- Boc protection : Using di-tert-butyl dicarbonate under basic conditions to protect the piperidine nitrogen .

- Suzuki-Miyaura coupling : Introducing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group via palladium-catalyzed cross-coupling .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization to isolate intermediates.

- Purity validation : NMR (1H, 13C, DEPT-135) to confirm structural integrity and HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR spectroscopy : 1H and 13C NMR in deuterated solvents (e.g., CDCl3 or DMSO-d6) resolve the piperidine backbone, aromatic protons, and boronate ester signals. DEPT-135 distinguishes CH, CH2, and CH3 groups .

- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+H]+ or [M+Na]+ ions) and detects fragmentation patterns .

- FT-IR : Identifies functional groups (e.g., C≡N stretch ~2240 cm⁻¹, B-O vibrations ~1350 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling using this boronate ester?

- Catalyst selection : Pd(PPh3)4 or Pd(dppf)Cl2 at 1–5 mol% loading, balancing cost and reactivity .

- Solvent system : Mixed aqueous/organic solvents (e.g., DME/H2O or THF/H2O) to enhance solubility and reaction efficiency .

- Base optimization : Test Na2CO3, K2CO3, or CsF to adjust pH and stabilize the boronate intermediate .

- Temperature : 80–100°C under microwave irradiation reduces reaction time while minimizing boronate ester decomposition .

Q. How should researchers resolve conflicting spectral data when analyzing regioisomeric byproducts?

- 2D NMR techniques : HSQC and HMBC correlate proton-carbon connectivity to differentiate regioisomers (e.g., distinguishing para vs. meta substitution on the phenyl ring) .

- Computational modeling : Density Functional Theory (DFT) simulations (e.g., Gaussian 16) predict NMR chemical shifts and optimize geometries for ambiguous structures .

- X-ray crystallography : Single-crystal analysis provides definitive structural confirmation if suitable crystals are obtained .

Q. What strategies ensure stability of the boronate ester during storage and reactions?

- Moisture control : Store under inert gas (Ar/N2) at –20°C with molecular sieves (3Å) to prevent hydrolysis .

- Air-sensitive handling : Use Schlenk lines or gloveboxes for reactions requiring anhydrous conditions .

- Stability testing : Monitor decomposition via TLC or HPLC under varying pH and temperature to define safe working windows .

Q. How can this compound serve as a scaffold for structure-activity relationship (SAR) studies in drug discovery?

- Functional group modifications : Replace the cyano group with carboxylic acid or amide derivatives to modulate polarity and target binding .

- Boronate ester replacement : Substitute with trifluoroborate salts or pinacol boronate analogs to compare coupling efficiency and stability .

- Biological assays : Test intermediates in enzyme inhibition assays (e.g., kinase panels) to identify pharmacophore contributions of the piperidine and aryl ether moieties .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.